L-Proline, 1,2-dimethyl-, phenylmethyl ester
Overview
Description
L-Proline, 1,2-dimethyl-, phenylmethyl ester is a synthetic derivative of L-proline, an amino acid that plays a crucial role in protein synthesis and structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Proline, 1,2-dimethyl-, phenylmethyl ester typically involves the esterification of L-proline with phenylmethanol under acidic conditions. The reaction can be catalyzed by strong acids such as sulfuric acid or hydrochloric acid. The process generally requires refluxing the reactants in an appropriate solvent like toluene or dichloromethane to achieve the desired esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
L-Proline, 1,2-dimethyl-, phenylmethyl ester can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
L-Proline, 1,2-dimethyl-, phenylmethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used to study protein folding and stability due to its proline backbone.
Industry: The compound can be used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of L-Proline, 1,2-dimethyl-, phenylmethyl ester is largely dependent on its interaction with biological molecules. The phenylmethyl ester group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The proline backbone can influence protein folding and stability, making it a valuable tool in biochemical studies.
Comparison with Similar Compounds
Similar Compounds
L-Proline: The parent amino acid, essential for protein synthesis.
L-Proline, 1,2-dimethyl-: A derivative with similar properties but lacking the phenylmethyl ester group.
L-Proline, phenylmethyl ester: Another derivative with a different substitution pattern.
Uniqueness
L-Proline, 1,2-dimethyl-, phenylmethyl ester is unique due to the presence of both the 1,2-dimethyl and phenylmethyl ester groups
Properties
IUPAC Name |
benzyl (2S)-1,2-dimethylpyrrolidine-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-14(9-6-10-15(14)2)13(16)17-11-12-7-4-3-5-8-12/h3-5,7-8H,6,9-11H2,1-2H3/t14-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBONTIKDPBMGLX-AWEZNQCLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1C)C(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCCN1C)C(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601271434 | |
Record name | 1,2-Dimethyl-L-proline phenylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601271434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1268519-86-3 | |
Record name | 1,2-Dimethyl-L-proline phenylmethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1268519-86-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Dimethyl-L-proline phenylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601271434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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